molecular formula C8H12N2O2 B1531253 (5-Cyclopentyl-1,2,4-oxadiazol-3-YL)methanol CAS No. 915920-03-5

(5-Cyclopentyl-1,2,4-oxadiazol-3-YL)methanol

Cat. No.: B1531253
CAS No.: 915920-03-5
M. Wt: 168.19 g/mol
InChI Key: YAUAWIRKPIBZMA-UHFFFAOYSA-N
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Description

(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methanol: is a chemical compound with the molecular formula C8H12N2O2. It is characterized by a cyclopentyl group attached to a 1,2,4-oxadiazole ring, which is further substituted with a methanol group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methanol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 5-cyclopentyl-1,2,4-oxadiazol-3-yl)methanol using phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar cyclization reactions, often employing continuous flow reactors to enhance efficiency and control over reaction conditions.

Chemical Reactions Analysis

(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methanol: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions at the methanol group can yield various derivatives.

Common Reagents and Conditions:

  • Oxidation Common oxidizing agents include : Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4) .

  • Reduction: Typical reducing agents are sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) .

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation products: Various oxo derivatives.

  • Reduction products: Reduced analogs of the compound.

  • Substitution products: Derivatives with different substituents at the methanol group.

Scientific Research Applications

The compound (5-Cyclopentyl-1,2,4-oxadiazol-3-YL)methanol is a member of the oxadiazole family, which has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This article explores the applications of this compound across different domains, including medicinal chemistry, materials science, and agricultural chemistry.

Antimicrobial Activity

Recent studies have indicated that oxadiazole derivatives exhibit significant antimicrobial properties. Research focusing on this compound has shown promising results against various bacterial strains. For instance:

  • Study Findings : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of oxadiazoles possess potent activity against Staphylococcus aureus and Escherichia coli.
  • Mechanism : The antimicrobial action is believed to stem from the inhibition of bacterial cell wall synthesis.

Anticancer Properties

The compound has also been investigated for its potential anticancer effects.

  • Case Study : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
  • Research Insights : The mechanism involves the modulation of apoptotic pathways and inhibition of cell proliferation.

Polymer Chemistry

This compound is being explored as a building block for the synthesis of novel polymers with enhanced thermal stability and mechanical properties.

  • Polymer Synthesis : Its incorporation into polymer matrices has been shown to improve thermal resistance compared to conventional polymers.
  • Applications : These polymers can be utilized in coatings, adhesives, and advanced composite materials.

Sensor Technology

The unique electronic properties of oxadiazole derivatives make them suitable for sensor applications.

  • Research Findings : Studies indicate that this compound can be used in the development of chemosensors for detecting heavy metals and toxic gases.
  • Performance Metrics : Sensors based on this compound exhibited high sensitivity and selectivity towards target analytes.

Pesticide Development

The compound's potential as a pesticide has been evaluated due to its biological activity against pests.

  • Field Trials : Preliminary field trials demonstrated that formulations containing this compound showed effective control over common agricultural pests without significant toxicity to beneficial insects.

Herbicide Potential

Research is ongoing to assess the herbicidal activity of this compound.

  • Laboratory Studies : Laboratory assays have indicated that it may inhibit the growth of certain weed species by disrupting photosynthetic processes.

Mechanism of Action

The mechanism by which (5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methanol can be compared with other similar compounds, such as:

  • 5-Phenyl-1,2,4-oxadiazol-3-yl)methanol

  • 5-Methyl-1,2,4-oxadiazol-3-yl)methanol

  • 5-Ethyl-1,2,4-oxadiazol-3-yl)methanol

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Biological Activity

(5-Cyclopentyl-1,2,4-oxadiazol-3-YL)methanol is a compound characterized by its oxadiazole ring structure, which has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, including its antimicrobial and anticancer effects, supported by relevant research findings and data.

Chemical Structure and Properties

The compound's molecular formula is C10_{10}H12_{12}N2_2O, with a molecular weight of approximately 168.19 g/mol. The unique cyclopentyl substituent and the hydroxymethyl group contribute to its distinct chemical properties, influencing its biological activity.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. Specifically, this compound has shown promising activity against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli62.5 µg/mL
E. faecalis78.12 µg/mL
Staphylococcus aureusModerate activity noted

These findings suggest that the compound may interact with bacterial cell membranes or specific metabolic pathways to exert its effects.

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have demonstrated that derivatives of oxadiazoles can induce apoptosis in various cancer cell lines.

Cell Line IC50_{50} (µg/mL)
HeLa (cervical carcinoma)226
A549 (lung carcinoma)242.52

The ability to induce cell death in these lines indicates that the compound may target specific pathways involved in cancer progression.

Molecular docking studies suggest that this compound exhibits strong interactions with proteins involved in cell growth and apoptosis regulation. This interaction may involve binding to active sites on enzymes or receptors critical for cellular signaling pathways.

Synthesis and Modifications

The synthesis of this compound typically involves multi-step processes that can be optimized for yield and efficiency. Alternative methods such as microwave-assisted synthesis enhance reaction rates while minimizing solvent use.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus, including methicillin-resistant strains (MRSA). Results indicated a significant reduction in bacterial viability at concentrations above the MIC values established.

Case Study 2: Anticancer Activity

In vitro studies conducted on HeLa and A549 cell lines revealed that treatment with this compound led to increased apoptosis markers compared to untreated controls. Flow cytometry analysis confirmed a higher percentage of apoptotic cells post-treatment.

Properties

IUPAC Name

(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c11-5-7-9-8(12-10-7)6-3-1-2-4-6/h6,11H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUAWIRKPIBZMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC(=NO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650911
Record name (5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915920-03-5
Record name (5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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